molecular formula C6H8N2 B1272045 3-Amino-5-methylpyridine CAS No. 3430-19-1

3-Amino-5-methylpyridine

Cat. No. B1272045
CAS RN: 3430-19-1
M. Wt: 108.14 g/mol
InChI Key: JXUWZXFVCBODAN-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyridine is an important intermediate in organic synthesis. It is mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices . It appears as an off-white to yellow or brown crystalline powder .


Synthesis Analysis

3-Amino-5-methylpyridine can be obtained by a condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, followed by a reduction reaction .


Molecular Structure Analysis

The molecular formula of 3-Amino-5-methylpyridine is C6H8N2 and its molecular weight is 108.14 .


Physical And Chemical Properties Analysis

3-Amino-5-methylpyridine is a solid at 20 degrees Celsius and should be stored under inert gas as it is air sensitive . It is soluble in many organic solvents, such as ethanol, acetone, and dichloromethane . Its melting point range is usually between 60-64 degrees Celsius .

Scientific Research Applications

Synthesis of Other Chemical Compounds

3-Amino-5-methylpyridine is often used as a starting material in the synthesis of other chemical compounds. For example, it can be used to synthesize 5-bromo-2-chloro-3-methylpyridine, 2-azidopyridine 1-oxide, 2-amino-5-bromo-3-methylpyridine 1-oxide, 2,5-dibromo-3-methyl pyridine, and ethyl-3,6-dibromo-8-methylimidazo .

Research and Development

In the field of research and development, 3-Amino-5-methylpyridine is often used in the study of various chemical reactions and processes. Its properties make it a valuable tool for researchers studying organic chemistry and related fields .

Safety and Hazards

3-Amino-5-methylpyridine is considered hazardous. It is toxic if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It should be handled with personal protective equipment and avoid contact with skin, eyes, and clothing . It should be stored locked up .

properties

IUPAC Name

5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-2-6(7)4-8-3-5/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUWZXFVCBODAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376549
Record name 3-Amino-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methylpyridine

CAS RN

3430-19-1
Record name 5-Methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-19-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-METHYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of the amino group on the pyridine ring affect the photoluminescent properties of the resulting manganese bromide compound?

A1: The research demonstrates that the position of the amino group on the pyridine ring significantly influences both the structure and the photoluminescent properties of the resulting manganese bromide compound. When 3-amino-5-methylpyridine is protonated, it forms 5-methylpyridin-3-aminium. This cation interacts with manganese bromide to form a complex with a distorted trigonal bipyramidal structure around the manganese ion, [(C6H9N2)4MnBr4(H2O)·(MnBr4)]. This specific arrangement leads to the emission of red photoluminescence at 607 nm. []

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